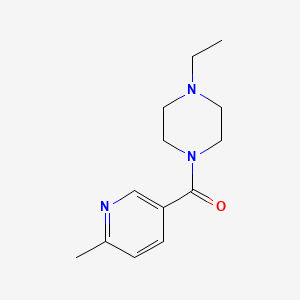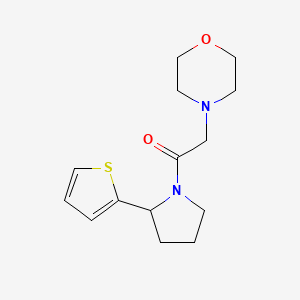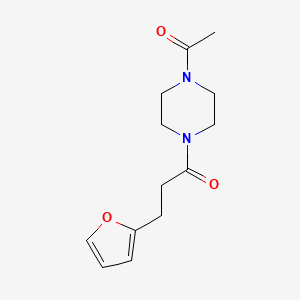
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT is a heterocyclic compound that contains both an azocane ring and a triazole ring. The compound has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in a variety of scientific research applications.
作用机制
The mechanism of action of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves the inhibition of viral replication and DNA synthesis. The compound is a nucleoside analogue, meaning that it mimics the structure of nucleosides and can be incorporated into viral DNA. Once incorporated, 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one terminates DNA synthesis, preventing the virus from replicating.
Biochemical and Physiological Effects
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its well-established synthesis method and known chemical properties. The compound has been extensively studied, and its effects on various biological systems are well-documented. However, one limitation of using 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of focus could be the development of new synthesis methods for the compound, with the goal of improving efficiency and reducing waste. Additionally, further research could be conducted to investigate the compound's potential use in combination therapies for cancer and viral infections. Finally, studies could be conducted to investigate the potential use of 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in other areas, such as neurodegenerative diseases or cardiovascular disorders.
合成方法
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of various starting materials. One common synthesis method involves the reaction of 1-azocan-1-amine with 1,2,4-triazole-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
科学研究应用
1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been investigated for its potential use in a variety of scientific research applications. One area of research involves the compound's potential as an antiviral agent. 1-(Azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. The compound has also been studied for its potential use in cancer therapy, as it has been found to exhibit cytotoxic activity against a range of cancer cell lines.
属性
IUPAC Name |
1-(azocan-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-12(6-9-16-11-13-10-14-16)15-7-4-2-1-3-5-8-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHXMMYPWUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)



![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)





